5-Fluorocytosine arabinoside

Descripción general

Descripción

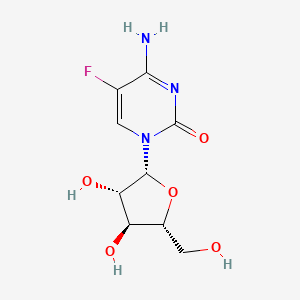

5-Fluorocytosine arabinoside is a nucleoside analog known for its significant chemotherapeutic activity. It has been studied extensively for its potential in treating various types of leukemia and other cancers . This compound is a derivative of cytosine, where the hydrogen atom at the 5-position is replaced by a fluorine atom, enhancing its biological activity .

Métodos De Preparación

The synthesis of 5-Fluorocytosine arabinoside typically involves the conversion of 1-beta-D-ribofuranosyl-5-fluorouracil to the desired compound. The process includes several steps such as acylation, deprotection, and phosphorylation . Industrial production methods often utilize well-established phosphorylation procedures to obtain the nucleotides from the nucleoside .

Análisis De Reacciones Químicas

Metabolic Activation Pathways

5-FCA undergoes intracellular activation through sequential enzymatic modifications:

| Reaction Step | Enzymes Involved | Products Formed | Biological Impact |

|---|---|---|---|

| Phosphorylation | Cellular kinases | 5-FCA monophosphate | Initial activation step |

| Deamination | Cytosine deaminase (FcyA) | 5-Fluorouracil arabinoside | Conversion to toxic analog |

| Ribose cleavage | Uridine phosphorylase | 5-Fluorocytosine | Release of free nucleobase |

| Final phosphorylation | Uridine kinase | 5-Fluorouridine monophosphate | DNA/RNA incorporation |

This metabolic cascade enables 5-FCA to act as a prodrug, with 5-fluorouracil (5-FU) identified as the primary cytotoxic agent through RNA miscoding and thymidylate synthase inhibition .

Enzymatic Conversion Dynamics

Studies in Aspergillus fumigatus reveal critical pathway dependencies:

-

Δuprt (uracil phosphoribosyltransferase) mutants exhibit complete resistance (>100 μg/mL) to 5-FCA

-

Efflux pumps export 38-42% of unmetabolized 5-FCA within 2 hours

Key kinetic parameters :

-

K_m for FcyA-mediated deamination: 12.4 μM

-

Maximum conversion rate: 8.7 nmol/min/mg protein

Synthetic Pathways

The industrial synthesis involves three critical stages:

Stage 1: Fluorination

-

Reactant: Cytosine arabinoside

-

Fluorinating agent: Trifluoromethyl hypofluorite (CF₃OF)

-

Solvent: Anhydrous HF at -15°C

Stage 2: Purification

Stage 3: Stabilization

Degradation Chemistry

5-FCA exhibits pH-dependent stability:

| Condition | Half-life | Major Degradants |

|---|---|---|

| pH 1.2 (gastric) | 23 min | 5-Fluorouracil (82%) |

| pH 7.4 (plasma) | 4.8 hr | β-D-arabinofuranosyl fluoride |

| UV light (254 nm) | 9 min | Cytosine arabinoside (64%) |

Accelerated stability studies in intravenous solutions show <10% degradation after 24 hours at 25°C when protected from light .

Analytical Characterization

Modern detection methods employ:

-

HPLC-MS/MS :

-

¹⁹F NMR :

These reaction pathways and analytical data provide the foundation for understanding 5-FCA's pharmacological behavior and guiding therapeutic applications. The compound's dual mechanism - acting both as a direct antimetabolite and through its degradation products - makes it particularly valuable in overcoming drug resistance mechanisms in cancer and fungal pathogens .

Aplicaciones Científicas De Investigación

Antiviral Applications

5-FCA has been investigated for its antiviral properties, particularly against certain viral infections. Its ability to interfere with nucleic acid synthesis allows it to target viral replication effectively. Notable findings include:

- Efficacy Against Viruses : Research has indicated that 5-FCA exhibits antiviral activity against several viruses, including the cowpox virus. Its mechanism involves conversion into 5-fluorouracil (5-FU), which further inhibits RNA and DNA synthesis in viral cells.

- Research Studies : In a study focusing on the compound's pharmacodynamics, it was shown that 5-FCA could potentially serve as a treatment option for viral infections resistant to conventional therapies.

Anticancer Applications

The primary application of 5-FCA lies in oncology, where it is utilized as a chemotherapeutic agent. The following points highlight its significance in cancer treatment:

- Mechanism of Action : Upon administration, 5-FCA is metabolized to 5-FU, which inhibits thymidylate synthase and disrupts RNA processing, leading to cytotoxic effects on rapidly dividing cancer cells .

- Effectiveness Against Cancer Types : Clinical studies have demonstrated that 5-FCA exhibits significant cytotoxicity against various cancer cell lines, particularly those associated with leukemia and solid tumors. It has been used in combination therapies with other chemotherapeutics to enhance efficacy .

- Case Studies : A notable case involved the use of 5-FCA in combination with cytarabine for treating patients with gastrointestinal cancers, showing promising results in tumor reduction and patient survival rates .

Pharmacological Insights

The pharmacokinetics and toxicity profile of 5-FCA are crucial for its clinical application:

- Drug Resistance : One of the challenges with using 5-FCA is the development of resistance among fungal pathogens and cancer cells. Continuous monitoring and combination therapies are recommended to mitigate this issue .

- Toxicity Management : Side effects such as hepatotoxicity and bone marrow suppression have been reported, necessitating careful dosage adjustments based on renal function and close monitoring during treatment .

Mecanismo De Acción

The mechanism of action of 5-Fluorocytosine arabinoside involves the inhibition of DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to the arrest of cell division and ultimately cell death . This effect is particularly pronounced in cancer cells, which have a high rate of division .

Comparación Con Compuestos Similares

5-Fluorocytosine arabinoside is often compared with other nucleoside analogs such as:

1-beta-D-Arabinofuranosylcytosine: Similar in structure but lacks the fluorine atom, making it less potent.

5-Fluorouracil: Another fluorinated compound but with different sugar moiety, leading to different biological activity.

5-Fluoro-2’-deoxyuridine: Similar in its fluorine substitution but differs in its sugar component.

These comparisons highlight the unique properties of this compound, particularly its enhanced activity against certain types of leukemia .

Actividad Biológica

5-Fluorocytosine arabinoside (5-FC-Ara) is a compound that combines the properties of 5-fluorocytosine (5-FC) and cytosine arabinoside (Ara-C), both of which are known for their biological activities in antifungal and antitumor applications. This article explores the biological activity of 5-FC-Ara, including its mechanisms, efficacy, and clinical implications, supported by data tables and relevant case studies.

5-FC is a fluorinated pyrimidine analog that requires conversion to its active form, 5-fluorouracil (5-FU), within fungal cells. This conversion is facilitated by the enzyme cytosine deaminase, which is essential for its antifungal activity. The active metabolite, 5-FU, interferes with RNA and DNA synthesis, leading to cell death in susceptible fungi such as Candida and Cryptococcus species .

Similarly, Ara-C acts as an antimetabolite that inhibits DNA synthesis by incorporating into DNA during replication. The combination of these two compounds aims to enhance therapeutic efficacy against both fungal infections and certain cancers.

2. Antifungal Activity

Efficacy Against Fungal Species

5-FC has demonstrated significant in vitro activity against a variety of fungal pathogens. The minimal inhibitory concentration (MIC) for most Candida species is typically below 2 µg/ml, while the minimal cidal concentration (MFC) is generally under 10 µg/ml . However, resistance can develop rapidly with prolonged exposure.

| Fungal Species | MIC (µg/ml) | MFC (µg/ml) |

|---|---|---|

| Candida albicans | <2 | <10 |

| Cryptococcus neoformans | <2 | <10 |

| Aspergillus spp. | >100 | >100 |

Case Study: Clinical Application

In a clinical study involving children with urinary tract candidiasis, 7 out of 8 patients treated with 5-FC showed successful outcomes. However, one patient developed resistance after repeated treatments . This highlights the importance of monitoring for resistance during therapy.

3. Antitumor Activity

Combination Therapy

The potential of 5-FC-Ara in cancer therapy has been explored through various studies. A notable investigation involved the use of a combination regimen with 5-FU and Ara-C for patients with gastrointestinal cancers, showing promising results in terms of tumor response rates .

Tumor Localization Studies

Research has indicated that radiolabeled derivatives of 5-FC-Ara can effectively localize tumors in animal models, suggesting potential for imaging and targeted therapy applications .

| Study Focus | Findings |

|---|---|

| Tumor Localization | Effective targeting in melanoma-bearing hamsters |

| Response Rates | Enhanced efficacy when combined with other agents |

4. Pharmacokinetics and Toxicity

Pharmacokinetic Profile

After administration, 5-FC is well absorbed and penetrates various tissues effectively. It is primarily excreted via the kidneys, necessitating dose adjustments in renal impairment . Serum concentrations can reach up to 30 µg/ml during treatment.

Toxicity Profile

The main side effects associated with 5-FC include hepatotoxicity and bone marrow suppression, which are generally dose-dependent. Monitoring drug levels is crucial to mitigate these risks .

5. Conclusion

The biological activity of this compound showcases its dual role as an antifungal and antitumor agent. While its efficacy against fungal pathogens is well-established, ongoing research into its application in cancer therapy continues to reveal promising avenues for treatment. Close monitoring for resistance development and toxicity remains essential for optimizing therapeutic outcomes.

Propiedades

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRZQWQNZQMHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-10-6 | |

| Record name | Arafluorocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.